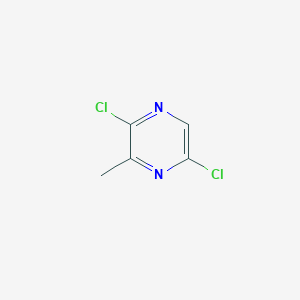

2,5-Dichloro-3-methylpyrazine

Description

Significance of Halogenated Pyrazines in Organic Chemistry

Halogenated heterocycles, including pyrazines, are fundamental building blocks in synthetic organic chemistry. rsc.org The presence of one or more halogen atoms on the heterocyclic ring imparts unique reactivity, allowing for a wide range of chemical modifications. rsc.org These compounds serve as versatile precursors in the synthesis of more complex molecules, primarily through reactions that substitute the halogen atoms. google.com

The high electron-deficient nature of the pyrazine (B50134) system, compounded by the presence of electron-withdrawing halogen atoms, makes halogenated pyrazines particularly susceptible to nucleophilic aromatic substitution. psu.edu However, their true synthetic utility is most powerfully demonstrated in transition metal-catalyzed cross-coupling reactions. bldpharm.com Methodologies such as Suzuki and Buchwald-Hartwig couplings enable the formation of new carbon-carbon and carbon-heteroatom bonds at the positions of the halogen atoms, providing efficient pathways to functionalized pyrazines. bldpharm.com

This reactivity has made halogenated pyrazines highly sought-after substrates for the synthesis of a variety of biologically active compounds and pharmaceutical products. bldpharm.com The pyrazine core is a feature of many vital medicines, and the ability to selectively functionalize it via its halogenated derivatives is a key strategy in medicinal chemistry and drug discovery. bldpharm.com

Historical Context of Pyrazine Synthesis and Derivatives

The study of pyrazines dates back to the mid-19th century, with many of the original synthetic reactions still in use today. The condensation of 1,2-dicarbonyl compounds with 1,2-diaminoethanes is a foundational method for preparing the pyrazine core. google.com Over the years, a variety of named reactions have been developed to synthesize pyrazine and its derivatives.

More recently, research has focused on developing more efficient and regioselective synthetic strategies. These include methods starting from α-hydroxy ketones, α-halo ketones, and other precursors. google.com The modification of the pyrazine core itself has also been a subject of intense study, with halogenation being a key transformation. The synthesis of chlorinated pyrazines, for instance, can be achieved by treating hydroxypyrazines with reagents like phosphorus oxychloride. This process replaces the hydroxyl group with a chlorine atom, yielding a reactive handle for further chemical elaboration.

Scope and Research Focus on 2,5-Dichloro-3-methylpyrazine

The compound this compound is a specific example of a halogenated pyrazine that serves as a valuable intermediate in organic synthesis. While detailed studies focusing solely on this compound are limited, its importance is highlighted by its use in the synthesis of more complex, functionalized pyrazine derivatives. Its chemical properties, derived from its structure, make it a target for synthetic chemists.

Interactive Table: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 107378-41-6 | alfa-chemistry.com |

| Molecular Formula | C5H4Cl2N2 | alfa-chemistry.com |

| Molecular Weight | 163.0 g/mol | alfa-chemistry.com |

| Storage | Sealed in dry, 2-8°C | alfa-chemistry.com |

Research involving this compound demonstrates its utility as a building block. For example, it is implicated as a potential precursor or intermediate in the synthesis of more heavily chlorinated pyrazines, such as 2,5-dichloro-3-trichloromethylpyrazine, through the chlorination of 2-chloro-3-methylpyrazine (B1202077). google.com

Furthermore, the reactivity of the dichloromethylated pyrazine core is evident in the synthesis of complex N-oxide derivatives. In one study, a related compound, 3-(4-acetoxybenzyl)-2,5-dichloro-6-methylpyrazine 1,4-dioxide, was synthesized from its hydroxylated precursor via chlorination, showcasing a key reaction of this heterocyclic system. psu.edu The chlorine atoms on the pyrazine ring are crucial for these transformations, acting as leaving groups or directing subsequent reactions. Another example of its application is in the synthesis of (S)-(+)-6-sec-butyl-2,5-dichloro-3-methylpyrazine, which starts from 2-chloro-3-methylpyrazine, indicating that this compound could be an intermediate in such alkylation and chlorination sequences. clockss.org These examples underscore the primary research focus on this compound as a reactive intermediate, valued for the synthetic possibilities unlocked by its two chlorine substituents.

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-chloro-3-methylpyrazine |

| 2,5-dichloro-3-trichloromethylpyrazine |

| 3-(4-acetoxybenzyl)-2,5-dichloro-6-methylpyrazine 1,4-dioxide |

| (S)-(+)-6-sec-butyl-2,5-dichloro-3-methylpyrazine |

| Phosphorus oxychloride |

| 1,2-dicarbonyl compounds |

| 1,2-diaminoethanes |

Structure

3D Structure

Properties

IUPAC Name |

2,5-dichloro-3-methylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2/c1-3-5(7)8-2-4(6)9-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAZQZUDHCRIFSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40618168 | |

| Record name | 2,5-Dichloro-3-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40618168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107378-41-6 | |

| Record name | 2,5-Dichloro-3-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40618168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Derivatization Pathways of 2,5 Dichloro 3 Methylpyrazine

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a primary mode of reaction for 2,5-dichloro-3-methylpyrazine, enabling the replacement of its chlorine atoms with various nucleophiles. nih.govresearchgate.net The electron-deficient nature of the pyrazine (B50134) ring facilitates these reactions. thieme-connect.de

Amination Reactions

The chlorine atoms on the this compound ring can be displaced by amino groups through reactions with primary and secondary amines. This process, known as amination, is a fundamental method for introducing nitrogen-containing substituents. For instance, the reaction of this compound with various amines can yield a range of aminopyrazine derivatives. The conditions for these reactions, such as temperature and the use of a base, can be optimized to achieve desired products. nih.gov Studies on related dichloropyrazine systems have shown that amination can be influenced by the presence of catalysts and the nature of the amine. mdpi.com

Alkoxylation and Aryloxylation

Similar to amination, the chlorine atoms can be substituted by alkoxy or aryloxy groups through reaction with alcohols or phenols, respectively. These reactions, termed alkoxylation and aryloxylation, are typically carried out in the presence of a base, such as sodium ethoxide, which deprotonates the alcohol or phenol (B47542) to form a more potent nucleophile. For example, heating 2,5-dichloro-3,6-dimethylpyrazine (B1353505) with sodium ethoxide in ethanol (B145695) results in the formation of 2,5-diethoxy-3,6-dimethylpyrazine. gla.ac.uk This demonstrates the feasibility of displacing chloro groups with alkoxy groups on the pyrazine core.

Regioselectivity in Nucleophilic Displacements

In unsymmetrically substituted dichloropyrazines like this compound, the two chlorine atoms are in chemically distinct environments, leading to questions of regioselectivity during nucleophilic attack. The position of substitution is influenced by the electronic properties of the existing substituent on the pyrazine ring. For 2-substituted 3,5-dichloropyrazines, it has been observed that an electron-donating group at the 2-position directs nucleophilic attack to the 3-position, while an electron-withdrawing group at the 2-position directs the attack to the 5-position. nih.gov In the case of this compound, the methyl group is electron-donating. This suggests that nucleophilic attack would preferentially occur at the position ortho or para to the activating group, influencing which chlorine is more readily displaced. Computational studies, such as those using the Fukui index, can provide a theoretical rationale for the observed experimental regioselectivity. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to pyrazine chemistry. unistra.frresearchgate.net These reactions offer a versatile method for introducing a wide range of substituents onto the pyrazine ring.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. organic-chemistry.orgnih.gov This reaction is particularly useful for coupling aryl halides with amines and has been applied to various heterocyclic systems. wiley-vch.dersc.org In the context of this compound, this method provides an alternative to direct nucleophilic aromatic substitution for amination, often proceeding under milder conditions and with a broader substrate scope. orgsyn.org The choice of palladium catalyst and ligand is crucial for the efficiency and selectivity of the reaction. nih.govorganic-chemistry.org For example, the amination of 3,5-dichloro-2(1H)-pyrazinones has been achieved using a palladium acetate (B1210297) catalyst with a Xantphos ligand. rsc.org

Suzuki-Miyaura Coupling in Pyrazine Chemistry

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that couples an organoboron compound with an organic halide or triflate, forming a carbon-carbon bond. rsc.orgorganic-chemistry.orgmdpi.com This reaction is widely used in organic synthesis due to its mild conditions and the commercial availability of a diverse range of boronic acids. tcichemicals.com In pyrazine chemistry, the Suzuki-Miyaura coupling allows for the introduction of aryl, heteroaryl, or alkyl groups at the positions of the chlorine atoms on this compound. thieme-connect.de The reaction typically involves a palladium catalyst, a base, and a suitable solvent system. nih.gov For instance, the coupling of 2,6-dichloropyrazine (B21018) with 4-iodoanisole (B42571) has been successfully carried out using a palladium catalyst with a phosphine (B1218219) ligand. thieme-connect.de The reactivity of the two chlorine atoms in this compound can potentially be differentiated to achieve selective mono- or di-arylation under controlled Suzuki-Miyaura conditions. nih.govresearchgate.net

Table of Reaction Conditions for Suzuki-Miyaura Coupling of Dihalo-heterocycles

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 3,5-dichloro-1,2,4-thiadiazole | 4-methoxyphenylboronic acid | Tetrakis(triphenylphosphine)palladium(0) | K₂CO₃ | Toluene/Water/Methanol (B129727) | 3,5-bis(4-methoxyphenyl)-1,2,4-thiadiazole | 55% | nih.gov |

| 3,5-dichloro-1,2,4-thiadiazole | 4-methoxyphenylboronic acid | Tetrakis(triphenylphosphine)palladium(0) | K₂CO₃ | Toluene/Water/Methanol | 3-chloro-5-(4-methoxyphenyl)-1,2,4-thiadiazole | 75% | nih.gov |

Other Transition Metal-Mediated Transformations

Beyond more common cross-coupling reactions, the synthetic utility of this compound is expanded by other transition metal-mediated transformations. These methods provide access to a diverse range of functionalized pyrazines.

Palladium-catalyzed Buchwald-Hartwig amination stands out as a powerful method for forming carbon-nitrogen bonds. organic-chemistry.orgnumberanalytics.com This reaction couples aryl halides with primary or secondary amines and has been developed to work with a broad scope of substrates, including challenging heteroaryl chlorides. organic-chemistry.orgacsgcipr.org The catalytic cycle typically involves the oxidative addition of a Pd(0) complex to the aryl halide, followed by coordination of the amine and reductive elimination to yield the aminated product. numberanalytics.comacsgcipr.org

Copper-catalyzed Ullmann-type reactions offer a classic and still relevant alternative for C-N, C-O, and C-S bond formation. lu.seorganic-chemistry.org These reactions couple aryl halides with nucleophiles like amines, alcohols, and thiols, often requiring high temperatures. organic-chemistry.orgjk-sci.com Modern variations have improved the scope and conditions of the Ullmann reaction, sometimes employing ligands like dimethylglycine to facilitate the coupling. lu.seorganic-chemistry.orgjk-sci.com For instance, 2-bromo-5-chloro-3-methylpyrazine (B578635) can be coupled with a thiol using a copper(I) iodide catalyst. google.com

Nickel catalysts also serve as effective alternatives to palladium in certain cross-coupling reactions, sometimes offering complementary reactivity and the ability to couple different types of organometallic reagents. jk-sci.comwikipedia.org

These alternative transition metal-catalyzed reactions are indispensable for synthesizing complex pyrazine derivatives, enabling the introduction of a wide array of functional groups necessary for various applications.

Oxidation Reactions

The nitrogen atoms of the pyrazine ring can be oxidized to form N-oxides, a transformation that significantly alters the electronic properties of the molecule. researchgate.net This oxidation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other potent oxidizing agents like dimethyldioxirane (B1199080) or trifluoroperacetic acid. researchgate.netpsu.edugoogle.com

The reaction can be controlled to produce either mono-N-oxides or di-N-oxides. For instance, oxidation of a related dichloromethylpyrazine (B13701985) with trifluoroperacetic acid for 24 hours yielded the di-N-oxide, while shorter reaction times produced the mono-N-oxides as side products. psu.edu The use of dimethyldioxirane is noted for its high regioselectivity and the ease of isolation of the resulting N-oxide products. researchgate.net Pyrazines, including substituted variants, readily react with peroxides to form N-oxides and can easily proceed to form di-N-oxides. pharmacophorejournal.com

The formation of an N-oxide group increases the polarity of the molecule and can direct subsequent substitution reactions. pharmacophorejournal.com These N-oxide derivatives are stable and valuable intermediates in the synthesis of more complex heterocyclic compounds. researchgate.netpsu.edu

Table 1: Example of N-Oxidation of a Dichloropyrazine Derivative

| Starting Material | Oxidizing Agent | Product | Reference |

| 3-(4-acetoxybenzyl)-2,5-dichloro-6-methylpyrazine | Trifluoroacetic acid, Hydrogen peroxide | 3-(4-acetoxybenzyl)-2,5-dichloro-6-methylpyrazine 1,4-dioxide | psu.edu |

The methyl group on the pyrazine ring can be selectively oxidized to a carboxylic acid, leaving the aromatic ring intact. pharmacophorejournal.com This is a common strategy for producing pyrazinecarboxylic acid derivatives, which are important intermediates in pharmaceuticals and other functional materials. inchem.orgnih.gov

A standard reagent for this transformation is potassium permanganate (B83412) (KMnO₄), often used in an aqueous solution. pharmacophorejournal.comsciencemadness.org For example, the oxidation of alkylpyrazines with KMnO₄ is a known method to produce the corresponding carboxylic acids. sciencemadness.org Other oxidizing agents, such as selenium dioxide (SeO₂), are also used for the selective oxidation of methyl groups on heterocyclic rings to aldehydes.

Biotransformation offers a greener alternative for this oxidation. Strains of bacteria, such as Pseudomonas putida, have been shown to quantitatively convert 2,5-dimethylpyrazine (B89654) into 5-methylpyrazine-2-carboxylic acid. nih.govresearchgate.net Similarly, Rhodococcus jostii can transform various methylated pyrazines. lmaleidykla.lt

This selective oxidation is a key step for further functionalization, as the resulting carboxylic acid can be converted into esters, amides, or other derivatives. inchem.org

Formation of Pyrazine N-Oxides and Di-N-Oxides

Functionalization of the Methyl Group

The conversion of the methyl group on the pyrazine ring to a carboxylic acid is a fundamental transformation for creating valuable synthetic intermediates. inchem.org The most direct method is the oxidation of the methyl group using strong oxidizing agents. pharmacophorejournal.com

Potassium permanganate (KMnO₄) is frequently employed for this purpose. sciencemadness.org For example, research on analogous pyrazines shows that tetramethylpyrazine can be oxidized with KMnO₄ to yield pyrazine dicarboxylic acid, and 2,5-dimethylpyrazine can be converted to 5-methylpyrazine-2-carboxylic acid in quantitative yield by bacterial strains. sciencemadness.orgresearchgate.net It is expected that this compound would behave similarly, yielding 2,5-dichloropyrazine-3-carboxylic acid under appropriate oxidative conditions.

The resulting pyrazinecarboxylic acids are versatile building blocks. They can be readily converted into esters, amides, and other acid derivatives. rsc.org For instance, pyrazine esters can undergo aminolysis, catalyzed by enzymes like Lipozyme® TL IM, to produce a variety of pyrazinamide (B1679903) derivatives. rsc.org

Table 2: Representative Oxidation of a Methylpyrazine

| Starting Material | Oxidizing Agent/Method | Product | Reference |

| 2,5-Dimethylpyrazine | Pseudomonas putida ATCC 33015 | 5-Methylpyrazine-2-carboxylic acid | researchgate.net |

| 2,3,6-Trimethylpyrazine | Mycobacterium sp. Strain DM-11 | 5,6-Dimethylpyrazine-2-carboxylic acid | nih.gov |

Besides oxidation to carboxylic acids, the methyl group of this compound can undergo other important modifications, primarily through radical halogenation.

A key reaction is benzylic-type bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN or benzoyl peroxide. commonorganicchemistry.commasterorganicchemistry.comorganic-chemistry.org This reaction, known as the Wohl-Ziegler reaction, selectively replaces a hydrogen atom on the carbon adjacent to the aromatic ring with a bromine atom. masterorganicchemistry.com This produces a highly reactive halomethyl intermediate, such as 2,5-dichloro-3-(bromomethyl)pyrazine.

The resulting bromomethyl derivative is a versatile precursor for nucleophilic substitution reactions. It can react with a wide range of nucleophiles, including amines, alcohols, and thiols, to introduce diverse functional groups onto the side chain. This pathway significantly expands the range of accessible derivatives from the starting material.

Further chlorination of the methyl group is also possible using gaseous chlorine at elevated temperatures, which can lead to dichloromethyl or trichloromethyl pyrazine derivatives. google.com These functionalizations provide crucial handles for constructing more complex molecules and for modulating the biological or material properties of the pyrazine core.

Conversion to Carboxylic Acid Derivatives (analogous pyrazines)

Advanced Derivatization Strategies

Advanced derivatization of the pyrazine core, including that of this compound, opens pathways to novel molecular architectures with specific functionalities. These strategies leverage the reactivity of the pyrazine ring and its substituents to introduce complex side chains and explore non-covalent interactions, leading to materials and compounds with tailored properties.

Hydrazone Formation from Pyrazine Carboxylic Acid Derivatives

A significant derivatization pathway for pyrazines involves the synthesis of hydrazones from pyrazine carboxylic acid precursors. This process typically begins with the conversion of a pyrazine carboxylic acid into a more reactive intermediate, such as an ester, which is then reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) to form a pyrazine carbohydrazide (B1668358). researchgate.net This carbohydrazide is a key building block that readily undergoes condensation reactions with various aldehydes and ketones to yield the corresponding hydrazones. researchgate.netminia.edu.eg

The general synthetic route involves refluxing the pyrazine carbohydrazide with an appropriate aldehyde or ketone in a solvent like ethanol. minia.edu.eg This reaction creates a new carbon-nitrogen double bond (C=N), linking the pyrazine core to a new substituent via the hydrazone functional group.

For instance, research on 5-methylpyrazine-2-carboxylic acid demonstrated its conversion first to a methyl ester, followed by treatment with hydrazine hydrate to produce 5-methylpyrazine-2-carbohydrazide. researchgate.net This intermediate was then reacted with a series of differently substituted aromatic carbonyl compounds to synthesize a library of pyrazine-based hydrazones. researchgate.net The structures of these new compounds were confirmed using spectroscopic methods and, in some cases, X-ray crystallography. researchgate.net

Similarly, studies on pyrazine-2-carboxylic acid involved its esterification and subsequent hydrazinolysis to yield pyrazine-2-carboxylic acid hydrazide. minia.edu.eg This hydrazide was then condensed with various aryl aldehydes or ketones to prepare a series of hydrazone derivatives. minia.edu.eg A related approach has been applied to imidazo[1,2-a]pyrazine (B1224502) systems, where ethyl imidazo[1,2-a]pyrazine-2-carboxylates are reacted with hydrazine hydrate to form the acid hydrazide, which is then condensed with benzaldehydes to produce arylidene-hydrazides. tandfonline.com

Table 1: Synthesis of Pyrazine Hydrazones from Carboxylic Acid Derivatives This table is interactive. Click on the headers to sort.

| Starting Material | Intermediate | Reagents for Hydrazone Formation | Final Product Class |

|---|---|---|---|

| 5-Methylpyrazine-2-carboxylic acid | 5-Methylpyrazine-2-carbohydrazide | Aromatic carbonyl compounds | 5-Methylpyrazine carbohydrazide based hydrazones researchgate.net |

| Pyrazine-2-carboxylic acid | Pyrazine-2-carboxylic acid hydrazide | Aryl aldehydes or ketones | Pyrazine-2-carboxylic acid hydrazide-hydrazones minia.edu.eg |

Exploration of Chalcogen Bonds in Pyrazine Derivatives

The exploration of non-covalent interactions involving pyrazine derivatives has identified the significant role of chalcogen bonds. A chalcogen bond is a highly directional, non-covalent interaction between an electrophilic region on a covalently bonded chalcogen atom (Group 16 elements like sulfur, selenium, and tellurium) and a nucleophilic region, such as the lone pair of electrons on a nitrogen atom in a pyrazine ring. researchgate.netsci-hub.se

Theoretical and computational studies have been instrumental in understanding these interactions. Density functional theory (DFT) calculations have been performed on complexes formed between chalcogen-containing molecules like CX₂ (where X = S, Se, Te) and diazines, including pyrazine. researchgate.net These studies focus on the interaction between a region of positive electrostatic potential on the chalcogen atom, known as a σ-hole or π-hole, and the nitrogen lone pair of the pyrazine. researchgate.netmdpi.com

Research into complexes between pyrazine and sulfur oxides (SO₂ and SO₃) has provided detailed insights into N···S chalcogen bonds. mdpi.com In these complexes, the pyrazine molecule acts as a Lewis base (electron donor), interacting with the sulfur oxide as a Lewis acid (electron acceptor). mdpi.com Computational analysis of these systems has determined key geometric parameters, such as the S···N bond length, which for pyrazine-SO₂ complexes decreases as the number of interacting units in a circular chain increases, ranging from 2.814 Å to 2.720 Å for chains of three to six units, respectively. mdpi.com

The strength of these interactions is significant, with studies showing that the chalcogen bond in SO₃ complexes with pyrazine derivatives can exhibit characteristics of a covalent interaction. rsc.org The stability of these bonds is primarily attributed to attractive electrostatic energy, with contributions from dispersion forces and polarization. researchgate.net The interplay between chalcogen bonds and other non-covalent forces, such as triel bonds, has also been investigated in ternary complexes involving pyrazine, highlighting how these interactions can cooperatively influence molecular assembly and stability. rsc.org

Table 2: Investigated Chalcogen Bond Interactions in Pyrazine Derivatives This table is interactive. Click on the headers to sort.

| Pyrazine Derivative | Chalcogen Donor | Interaction Type | Key Findings |

|---|---|---|---|

| Pyrazine | CX₂ (X=S, Se, Te) | N···Chalcogen σ-hole interaction | Stability from electrostatics and dispersion. researchgate.net |

| Pyrazine | SO₂ / SO₃ | N···S π-hole chalcogen bond | S···N bond length decreases in multi-unit complexes (2.814 Å to 2.720 Å). mdpi.com |

| Pyrazine Derivatives | SO₃ | N···S π-hole chalcogen bond | Interaction exhibits partial covalent character. rsc.org |

Advanced Spectroscopic and Analytical Characterization of 2,5 Dichloro 3 Methylpyrazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, including pyrazine (B50134) derivatives. It provides critical information about the chemical environment of magnetically active nuclei.

High-Resolution ¹H and ¹³C NMR Analysis

High-resolution ¹H and ¹³C NMR are fundamental techniques for characterizing pyrazine derivatives. In ¹H NMR, the chemical shifts, splitting patterns, and integration of signals reveal the number and connectivity of protons in the molecule. For instance, in substituted pyrazines, the protons on the pyrazine ring typically resonate in the aromatic region, with their specific chemical shifts influenced by the nature and position of substituents. who.intnii.ac.jp

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. ceitec.cz Since the natural abundance of the ¹³C isotope is low (about 1.1%), spectra are often acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom gives a distinct signal. libretexts.orgresearchgate.net This simplifies the spectrum and allows for the direct counting of non-equivalent carbon atoms. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment, providing valuable clues about the types of carbon atoms present (e.g., aromatic, aliphatic, carbonyl). ceitec.czissuu.com

For example, in the ¹H NMR spectrum of 3,3'-dichloro-2,2'-bipyrazine, two doublets are observed at δ 8.68 and 8.56 ppm, indicating the presence of two types of protons on the pyrazine rings. nii.ac.jp The corresponding ¹³C NMR spectrum shows four distinct signals in the aromatic region, confirming the symmetrical nature of the molecule. nii.ac.jp The analysis of ¹H and ¹³C NMR data for various pyrazine derivatives, such as 3,5-dimethylpyrazine-2-carboxylic acid and 3,5-dimethyl-2-pyrazinemethanol, has been crucial in confirming their structures. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for Selected Pyrazine Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 3,3'-Dichloro-2,2'-bipyrazine | CDCl₃ | 8.68 (d, J = 2.4 Hz, 2H), 8.56 (d, J = 2.4 Hz, 2H) | 149.44, 148.25, 144.54, 142.32 | nii.ac.jp |

| 5-Methylpyrazine-2-carbohydrazide | CDCl₃ | 2.66 (s, 3H, CH₃), 8.40 (s, 1H, H-6), 9.24 (s, 1H, H-3) | 21.94 (CH₃), 140.94 (C-2), 142.65 (C-6), 143.11 (C-3), 157.58 (C-5), 163.73 (CO) | who.int |

| 3,5-Dimethylpyrazine-2-carboxylic acid | CDCl₃ | 8.64 (s, 1H), 2.97 (s, 3H), 2.62 (s, 3H) | 164.2, 154.7, 150.2, 148.8, 138.0, 23.6, 21.4 | nih.gov |

| 3,5-Dimethyl-2-pyrazinemethanol | CDCl₃ | 8.18 (s, 1H), 4.64 (s, 2H), 2.45 (s, 3H), 2.37 (s, 3H) | 151.2, 149.8, 148.3, 142.3, 61.8, 21.4, 20.0 | nih.gov |

¹⁵N NMR Spectroscopy for Heterocyclic Ring Systems

¹⁵N NMR spectroscopy provides direct information about the nitrogen atoms within the pyrazine ring. researchgate.net Although the natural abundance of ¹⁵N is low (0.37%), modern NMR techniques, particularly inverse-detected methods like ¹H-¹⁵N HMBC, have made it a powerful tool for structural analysis. researchgate.net The chemical shifts of nitrogen atoms are very sensitive to their chemical environment, including hybridization state, substitution, and participation in hydrogen bonding. thieme-connect.de This makes ¹⁵N NMR an excellent probe for studying the electronic structure of heterocyclic systems. researchgate.netthieme-connect.de

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of a compound, as each unique combination of atoms will have a slightly different exact mass. HRMS is a critical tool for confirming the identity of newly synthesized compounds and for identifying unknown substances. researchgate.net For example, the molecular formula of 3,3'-dichloro-2,2'-bipyrazine was confirmed by APCI-HRMS, which showed the [M+H]⁺ ion at m/z 226.9. nii.ac.jp

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z are selected, fragmented, and then the fragment ions are mass-analyzed. wikipedia.orgnationalmaglab.org This process provides detailed structural information by revealing the fragmentation pathways of the parent ion. mdpi.com The fragmentation pattern is often characteristic of a particular class of compounds and can be used to identify specific structural motifs. mdpi.comnih.gov

In a typical MS/MS experiment, a precursor ion is selected in the first stage of mass analysis (MS1). wikipedia.org This ion is then subjected to fragmentation, commonly through collision-induced dissociation (CID), where it collides with an inert gas. wikipedia.org The resulting product ions are then analyzed in the second stage (MS2). wikipedia.orgnationalmaglab.org The analysis of these fragment ions can help to piece together the structure of the original molecule. mdpi.com For example, the fragmentation of pyrazine derivatives in a mass spectrometer can provide valuable information about the substituents and their positions on the pyrazine ring. nist.govnih.gov

Hyphenated Techniques (GC-MS, LC-MS, UPLC-MS)

Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for the analysis of pyrazine derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of volatile compounds like substituted pyrazines. In a typical GC-MS analysis, the pyrazine derivative is separated from a mixture based on its boiling point and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), provides a molecular fingerprint, allowing for the determination of the molecular weight and structural information based on the fragmentation pattern. For instance, in the analysis of pyrazine derivatives, GC-MS can be used to identify reaction products and intermediates.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): For less volatile or thermally sensitive pyrazine derivatives, LC-MS and UPLC-MS are the preferred methods. These techniques separate compounds in a liquid mobile phase before they are introduced into the mass spectrometer. UPLC, a high-resolution version of LC, offers faster analysis and better resolution. These methods are frequently used to confirm the structures of newly synthesized compounds and to monitor reaction progress. nih.govscience.gov For example, UPLC-MS has been employed in the characterization of pyrazine and pyridine (B92270) derivatives, where it provides molecular weight confirmation and purity assessment. google.com The system often uses a C18 column and a gradient of acetonitrile (B52724) in water with a modifier like trifluoroacetic acid (TFA). google.com LC-MS analysis of reaction mixtures containing pyrazine derivatives can confirm the formation of the desired product by identifying its molecular ion peak. dur.ac.uk

The data table below summarizes the key aspects of these techniques in the analysis of pyrazine derivatives.

| Technique | Sample Type | Information Obtained | Typical Application |

| GC-MS | Volatile, thermally stable | Molecular weight, fragmentation pattern, identification of isomers | Analysis of flavor compounds, reaction monitoring |

| LC-MS | Non-volatile, thermally sensitive | Molecular weight, structural information, purity assessment | Characterization of synthetic products, metabolic studies |

| UPLC-MS | Non-volatile, complex mixtures | High-resolution molecular weight, faster analysis time | High-throughput screening, impurity profiling |

Vibrational Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its vibrational modes. For 2,5-dichloro-3-methylpyrazine, characteristic IR absorption bands can be assigned to the vibrations of the pyrazine ring, the C-H bonds of the methyl group, and the C-Cl bonds.

Studies on substituted pyrazines have established correlations between the positions of IR bands and the nature of the substituents. jst.go.jpresearchgate.net For instance, the C-Cl stretching vibrations in chloro-substituted pyrazines typically appear in the 600–800 cm⁻¹ region. The pyrazine ring itself exhibits a series of characteristic stretching and bending vibrations. Ring stretching modes are generally observed in the 1000-1600 cm⁻¹ range. researchgate.net For example, in a related pyrazine derivative, ring stretching modes were identified at 1525, 1395, and 1118 cm⁻¹ in the Raman spectrum and at 1520 and 1121 cm⁻¹ in the IR spectrum. researchgate.net The presence of a methyl group introduces C-H stretching vibrations around 2900-3000 cm⁻¹ and bending vibrations at lower frequencies. In one study, a sharp band at 3350 cm⁻¹ in the IR spectrum of a pyrazine derivative indicated the presence of an amide proton. psu.edu

The table below presents typical IR absorption regions for functional groups relevant to this compound.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Methyl C-H | Stretching | 2850 - 2960 |

| Pyrazine Ring | C=C, C=N Stretching | 1400 - 1600 |

| C-Cl | Stretching | 600 - 800 |

Raman spectroscopy is a complementary technique to IR spectroscopy. It also probes vibrational modes but is based on the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. For substituted pyrazines, Raman spectroscopy can provide detailed information about the skeletal vibrations of the pyrazine ring. researchgate.net For pyrazine itself, ring stretching modes have been reported at 1579, 1522, and 1015 cm⁻¹ in the Raman spectrum. researchgate.net The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. rsc.org

Inelastic Neutron Scattering (INS) is a powerful technique for studying molecular dynamics, particularly the vibrations of hydrogen atoms. epj-conferences.org Unlike optical spectroscopies, INS is not governed by selection rules based on changes in dipole moment or polarizability. This allows for the observation of all vibrational modes. epj-conferences.org INS is particularly sensitive to the motions of hydrogen atoms due to their large neutron scattering cross-section.

In the context of methyl-substituted pyrazines, INS has been used to study the rotational dynamics (tunneling) of the methyl groups at low temperatures. rsc.orgresearchgate.net These studies provide insights into the rotational barrier of the methyl group, which is influenced by its local environment. By comparing experimental INS spectra with theoretical calculations, a detailed understanding of the molecular vibrations and dynamics can be achieved. researchgate.netrsc.org For example, INS has been used to investigate the vibrational spectra of complexes of dimethylpyrazine. researchgate.net

Raman Spectroscopy

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

In a single-crystal X-ray diffraction experiment, a well-ordered crystal of the compound is irradiated with a beam of X-rays. The resulting diffraction pattern is used to calculate the electron density distribution within the crystal, from which the positions of the individual atoms can be determined with high precision. This technique provides unambiguous information about bond lengths, bond angles, and intermolecular interactions in the solid state.

The following table summarizes the kind of information obtained from a single-crystal X-ray diffraction study.

| Parameter | Description |

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, tetragonal). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Atomic Coordinates | The x, y, and z positions of each atom in the unit cell. |

| Bond Lengths & Angles | Precise measurements of the distances and angles between atoms. |

| Intermolecular Interactions | Information on hydrogen bonding, π-π stacking, and other non-covalent interactions. |

Analysis of Crystal Packing and Intermolecular Interactions

The three-dimensional architecture of chemical compounds in the solid state is dictated by the nature and directionality of intermolecular interactions. For pyrazine derivatives, understanding these interactions is crucial for controlling their physical properties. Techniques such as single-crystal X-ray diffraction and Hirshfeld surface analysis are instrumental in elucidating the forces that govern crystal packing.

Studies on co-crystals of pyrazine derivatives, such as those involving 2,5-dimethylpyrazine (B89654) and chloranilic acid, reveal that O-H⋯N, C-H⋯O, H⋯H, H⋯Cl, and aromatic cycle stacking are the primary stabilizing interactions. researchgate.net In other cases, weak intermolecular C—H⋯N hydrogen bonds can link molecules into inversion dimers, which are further connected by π–π stacking interactions. researchgate.net For some tetrakis-substituted pyrazines, molecules may be linked by pairs of C—H⋯π interactions, forming chains or ribbons within the crystal lattice. iucr.org The analysis of these non-covalent interactions is key to understanding the solid-state behavior of these compounds.

Table 1: Summary of Intermolecular Interactions in Pyrazine Derivatives

| Derivative Type | Key Intermolecular Interactions Observed | Ref. |

|---|---|---|

| Co-crystals with salicylic (B10762653) acids | N–H∙∙∙O/O–H∙∙∙N strong hydrogen bonds, H∙∙∙H, C–H∙∙∙π, π∙∙∙π, lone-pair∙∙∙π | researchgate.net |

| Dichlorodiazadiene derivatives | Cl···H/H···Cl, H···H, C···H/H···C, C—H···π, face-to-face π-π stacking | chemprob.org |

| Tetrakis-substituted pyrazines | Weak intramolecular C—H⋯N hydrogen bonds, C—H⋯π interactions, offset π–π interactions | iucr.org |

Chromatographic Methods for Purity and Separation

Chromatographic techniques are indispensable for the analysis, purification, and purity assessment of this compound and its derivatives. Gas chromatography (GC) and liquid chromatography (LC) are the most prominently used methods.

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for identifying and quantifying volatile pyrazine derivatives. oregonstate.edu The technique is widely applied in the analysis of flavor and aroma compounds in food products, where pyrazines are often key components. acs.org For the analysis of pyrazines in various matrices, headspace solid-phase microextraction (HS-SPME) is a common sample preparation technique, which concentrates volatile analytes before they are introduced to the GC system. sigmaaldrich.comresearchgate.net The choice of GC column is critical for achieving good separation; polar columns like those with a polyethylene (B3416737) glycol stationary phase (e.g., SUPELCOWAX® 10 or DB-WAX) are often employed for the analysis of these relatively polar compounds. sigmaaldrich.comjst.go.jp

High-performance liquid chromatography (HPLC) is another vital technique, especially for less volatile or thermally labile pyrazine derivatives. nih.gov It can be used for the determination of pyrazines in various samples, including biofluids. nih.gov A typical HPLC method involves a stationary phase, such as silica (B1680970) gel, and a mobile phase tailored to the analytes of interest. For example, a mobile phase of dichloromethane (B109758) with small amounts of methanol (B129727) and ammonia (B1221849) solution has been used to separate methylpyrazines, with detection accomplished via a UV detector. nih.gov For compounds like 2',5-Dichloro-2-(3-hydroxymethyl-5-methyl-4H-1,2,4-triazol-4-yl)benzophenone, a related heterocyclic compound, reverse-phase HPLC methods using an acetonitrile/water mobile phase are effective. sielc.com

Table 2: Examples of Chromatographic Conditions for Pyrazine Analysis

| Technique | Column/Stationary Phase | Typical Conditions | Application | Ref. |

|---|---|---|---|---|

| GC-MS | SUPELCOWAX® 10 (30 m x 0.25 mm, 0.25 µm) | Oven: 40°C (5 min) to 230°C at 4°C/min; Carrier Gas: Helium | Analysis of pyrazines in peanut butter | sigmaaldrich.com |

| GC-MS | DB-WAX (60 m x 0.25 mm, 0.25 µm) | Oven: 50°C (2 min), ramp to 220°C at 3°C/min; Carrier Gas: Helium | Analysis of volatiles in coffee | jst.go.jp |

| HPLC | Silica gel | Mobile Phase: Dichloromethane with 0.08% of 1.65 M ammonia and 0.5% methanol; Detector: UV at 275 nm | Determination of methylpyrazines in biofluids | nih.gov |

When pyrazine derivatives or related heterocyclic compounds are chiral, their separation into individual enantiomers is often necessary, particularly in pharmaceutical and biological contexts. mdpi.com High-performance liquid chromatography using chiral stationary phases (CSPs) is the predominant technique for this purpose. mdpi.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have demonstrated high chiral recognition capabilities for a variety of compounds. researchgate.net The separation can be performed in different elution modes, including normal phase, reversed phase, and polar organic mode, to optimize the resolution of enantiomers. mdpi.com For example, the enantiomers of new chiral azole compounds have been successfully separated using CSPs based on macrocyclic glycopeptide selectors and derivatized carbohydrates under various mobile phase conditions. mdpi.com The choice of mobile phase, including the type and concentration of alcohol modifiers in normal phase mode, can significantly affect the separation factor and resolution. researchgate.net The development of these methods is crucial for the quality control of chiral molecules and for studying their distinct biological activities. mdpi.com

Table 3: Chiral Stationary Phases for Separation of Related Heterocyclic Compounds

| Chiral Stationary Phase (CSP) Type | Example | Elution Mode(s) | Target Compound Type | Ref. |

|---|---|---|---|---|

| Cellulose-based | Chiralcel® OD-RH | Normal Phase | Diarylpyrazoline derivatives | researchgate.net |

| Amylose-based | Chiralpak® IA | Normal Phase | Diarylpyrazoline derivatives | researchgate.net |

| Derivatized Maltodextrin | MaltoShell | Normal, Reversed, Polar Organic | Chiral azole compounds | mdpi.com |

Computational Chemistry and Theoretical Studies on 2,5 Dichloro 3 Methylpyrazine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a substituted pyrazine (B50134) like 2,5-dichloro-3-methylpyrazine, these methods can elucidate its stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) is a powerful and widely used computational method for studying organic molecules. It offers a balance between accuracy and computational cost, making it suitable for predicting a range of molecular properties. DFT calculations would typically be performed using a hybrid functional, such as B3LYP, in conjunction with a basis set like 6-311G** or higher to accurately model the molecule's electronic behavior.

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. Furthermore, analysis of the molecular electrostatic potential (MEP) map would reveal the electron density distribution, highlighting electrophilic and nucleophilic sites, which is critical for predicting intermolecular interactions. researchgate.net

Table 1: Illustrative Electronic Properties Calculated by DFT (Note: The following data is a hypothetical example based on typical values for similar pyrazine derivatives and does not represent published results for this compound.)

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -7.2 eV | Energy of the outermost electron orbital; relates to ionization potential. |

| LUMO Energy | -1.5 eV | Energy of the lowest empty orbital; relates to electron affinity. |

| HOMO-LUMO Gap | 5.7 eV | Indicates chemical reactivity and electronic excitation energy. |

Before calculating other properties, the most stable three-dimensional structure of this compound must be determined. This is achieved through geometry optimization. Starting from an initial guess of the structure, the calculation algorithm systematically alters the bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest possible energy. For a molecule with a rotatable group like the methyl group, a conformational analysis is necessary. This involves calculating the energy as the methyl group is rotated to identify the minimum energy conformation. dur.ac.uk The planarity of the pyrazine ring and the orientation of its substituents are key parameters determined in this step. Studies on related methyl-substituted pyrazines have used these methods to determine conformational preferences. rsc.org

Table 2: Illustrative Optimized Geometrical Parameters (Note: The following data is a hypothetical example based on typical values for similar pyrazine derivatives and does not represent published results for this compound.)

| Bond/Angle | Parameter | Hypothetical Optimized Value |

|---|---|---|

| Bond Length | C2-Cl | 1.74 Å |

| C5-Cl | 1.73 Å | |

| N1-C2 | 1.33 Å | |

| C3-C(methyl) | 1.51 Å | |

| Bond Angle | Cl-C2-N1 | 115.5° |

| C2-C3-C(methyl) | 121.0° |

| Dihedral Angle | Cl-C5-C6-N1 | ~0.0° (indicating planarity) |

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Spectroscopic Property Prediction

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. By simulating spectra, researchers can aid in the identification and structural elucidation of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. The Gauge-Including Atomic Orbital (GIAO) method, typically employed within a DFT framework, is the standard for calculating NMR chemical shifts (δ). researchgate.net These calculations would predict the ¹H and ¹³C NMR spectra for this compound. The predicted shifts are then compared to experimental data, often showing a strong correlation that helps in assigning the observed signals to specific nuclei in the molecule. acs.org Calculations are frequently performed both for the molecule in a vacuum (gas phase) and with a solvent model to more accurately reflect experimental conditions. researchgate.net

Table 3: Illustrative Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) (Note: The following data is a hypothetical example based on typical values for similar pyrazine derivatives and does not represent published results for this compound.)

| Atom | Predicted ¹³C Shift (ppm) | Atom | Predicted ¹H Shift (ppm) |

|---|---|---|---|

| C2 | 152.1 | H6 | 8.45 |

| C3 | 148.5 | H(methyl) | 2.60 |

| C5 | 150.8 | ||

| C6 | 145.2 |

| C(methyl) | 21.3 | | |

Simulations of vibrational spectra, including Infrared (IR), Raman, and sometimes Inelastic Neutron Scattering (INS), are crucial for characterizing molecular structure and bonding. These simulations are performed by first optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to atomic positions. This process yields the harmonic vibrational frequencies and their corresponding intensities (for IR) or activities (for Raman). rsc.orgresearchgate.net

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental spectra. researchgate.net A detailed analysis of the Potential Energy Distribution (PED) is used to assign the calculated vibrational modes, such as C-H stretches, ring breathing modes, and C-Cl stretches, to the observed peaks in the experimental spectra. researchgate.netresearchgate.net

Table 4: Illustrative Predicted Vibrational Frequencies and Assignments (Note: The following data is a hypothetical example based on typical values for similar pyrazine derivatives and does not represent published results for this compound.)

| Scaled Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment |

|---|---|---|---|

| 3085 | Medium | Low | C-H stretch (ring) |

| 2950 | Low | Medium | C-H stretch (methyl) |

| 1550 | High | Medium | Pyrazine ring stretch |

| 1150 | Medium | High | Ring breathing mode |

| 850 | High | Low | C-Cl stretch |

| 450 | Medium | Medium | Ring deformation |

Computational NMR Spectroscopy

Reaction Mechanism Investigations

Computational studies can be employed to explore the potential reaction pathways of this compound. This involves locating the transition state structures for a proposed reaction, such as nucleophilic aromatic substitution at one of the chlorine-bearing carbon atoms. By calculating the activation energies for different pathways, chemists can predict the most likely reaction products and understand the factors controlling reactivity.

However, based on available literature, no specific theoretical investigations into the reaction mechanisms of this compound have been published. Studies on related compounds, such as the halogenation of pyrazine N-oxides, demonstrate that such computational work typically involves mapping the potential energy surface to identify intermediates and transition states. researchgate.net

Transition State Analysis

Structure-Reactivity and Structure-Property Relationship Studies

The arrangement of atoms and functional groups in this compound dictates its chemical reactivity and physical properties. Computational studies are instrumental in deciphering these relationships.

The reactivity of the pyrazine core is significantly modulated by its substituents. In this compound, the two chlorine atoms and one methyl group exert distinct electronic and steric effects.

Chlorine Substituents : As halogens, the chlorine atoms are electron-withdrawing through the inductive effect (-I) and weakly electron-donating through resonance (+R). For pyrazine, an already π-deficient system, the inductive effect dominates, making the ring more electrophilic and susceptible to nucleophilic attack. rsc.org The chlorine atoms also act as leaving groups in SNAr reactions. Studies on related systems show that electron-withdrawing groups increase the reactivity towards nucleophiles. dovepress.comtandfonline.com

Methyl Substituent : The methyl group is electron-donating through inductive and hyperconjugation effects. This has a deactivating effect on nucleophilic substitution at the ring positions. However, its position at C3 influences the regioselectivity of reactions. For example, it can sterically hinder the approach of nucleophiles to the adjacent C2 position. The introduction of a methyl group can also reduce the electron deficiency of the heteroarene. dovepress.com

| Substituent | Position | Electronic Effect | Expected Impact on Reactivity |

|---|---|---|---|

| Chloro | C2 | Inductively withdrawing (-I), Resonance donating (+R) | Increases electrophilicity of the ring, acts as a leaving group in SNAr reactions. |

| Chloro | C5 | Inductively withdrawing (-I), Resonance donating (+R) | Increases electrophilicity of the ring, acts as a leaving group in SNAr reactions. |

| Methyl | C3 | Inductively donating (+I), Hyperconjugation | Slightly deactivates the ring towards nucleophilic attack, influences regioselectivity. |

Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For this compound, an MEP analysis would be expected to show:

Negative Potential : The most negative regions would be located around the two nitrogen atoms of the pyrazine ring due to their lone pairs of electrons. These sites are susceptible to protonation and coordination with metal ions.

Positive Potential : Regions of positive or less negative potential would be found on the carbon atoms of the pyrazine ring, particularly those bonded to the electron-withdrawing chlorine atoms. These are the sites for nucleophilic attack. The hydrogen atoms of the methyl group would also exhibit positive potential.

The MEP surface provides a visual representation of the electronic effects described in the previous section and helps in understanding the molecule's intermolecular interaction patterns. acs.org

The non-covalent interactions that this compound can participate in are crucial for understanding its solid-state structure and properties.

Hydrogen Bonding : While this compound does not have classical hydrogen bond donors, the nitrogen atoms can act as hydrogen bond acceptors. researchgate.net In the presence of suitable donor molecules (e.g., water, alcohols), O-H···N hydrogen bonds can form. The C-H bonds of the methyl group and the pyrazine ring can also act as weak hydrogen bond donors, forming C-H···N or C-H···Cl interactions. Studies on co-crystals of other pyrazine derivatives have demonstrated the importance of O-H···N and weak C-H···O hydrogen bonds in their crystal structures. researchgate.net

Halogen Bonding : The chlorine atoms, with their regions of positive electrostatic potential on the axial side (σ-hole), can act as halogen bond donors, interacting with nucleophilic sites on other molecules.

π-π Stacking : The aromatic pyrazine ring can participate in π-π stacking interactions with other aromatic systems. These interactions are important in the crystal packing of many aromatic heterocyclic compounds. researchgate.net

Supramolecular Chemistry and Crystalline Forms Involving 2,5 Dichloro 3 Methylpyrazine Derivatives

Co-crystallization Strategies

Co-crystallization has emerged as a prominent strategy, particularly in materials and pharmaceutical chemistry, for modifying the physical properties of compounds. sci-hub.se In the context of pyrazine (B50134) derivatives, which may be liquids at ambient temperatures, co-crystallization provides an effective method for solidification, enhancing stability and handling. sci-hub.seresearchgate.net This is achieved by combining the primary molecule with a carefully selected "co-former."

A cornerstone of co-crystallization is the use of robust and directional hydrogen bonds to guide the assembly of molecules into a crystalline lattice. The nitrogen atoms within the pyrazine ring of compounds like 2,5-Dichloro-3-methylpyrazine are effective hydrogen bond acceptors.

When combined with potent hydrogen bond donors such as chloranilic acid, strong O-H···N hydrogen bonds are formed. researchgate.netresearchgate.net Studies on analogous compounds, like 2,5-dimethylpyrazine (B89654) (2,5-DMP) and 2,3,5,6-tetramethylpyrazine (B1682967) (TMP), have demonstrated that these interactions are pivotal in stabilizing the co-crystal structures. sci-hub.seresearchgate.netresearchgate.net In the co-crystal of 2,5-DMP and chloranilic acid, for instance, the complexation results in the formation of infinite chains linked by these O-H···N bonds, without proton transfer occurring between the molecules. researchgate.net Similarly, investigations into the complex of TMP and chloranilic acid reveal that interactions via hydrogen bonds play a decisive role in the crystal packing. researchgate.net

These hydrogen-bonded networks often form predictable patterns, known as supramolecular synthons, which serve as reliable building blocks in crystal engineering. uantwerpen.be The interaction between the hydroxyl groups of an acid and the pyrazine nitrogen atoms is a primary driver for the assembly of these supramolecular architectures. sci-hub.se

Table 1: Examples of Hydrogen-Bonded Co-crystals with Pyrazine Derivatives

| Pyrazine Derivative | Co-former | Key Hydrogen Bond | Resulting Structure |

|---|---|---|---|

| 2,5-Dimethylpyrazine (2,5-DMP) | Chloranilic Acid (CLA) | O-H···N | Infinite chains researchgate.netresearchgate.net |

| 2,3,5,6-Tetramethylpyrazine (TMP) | Chloranilic Acid (CLA) | O-H···N | Infinite chains of H-bonded components researchgate.net |

| 2,3,5,6-Tetramethylpyrazine (TMP) | Bromanilic Acid (BRA) | N(+)-H···O(-) | Dimeric units of BRA anions joined with cations researchgate.net |

While strong hydrogen bonds often dictate the primary structure, a concert of weaker non-covalent interactions provides supplementary stabilization to the crystal lattice. sci-hub.se These interactions include aromatic stacking (π–π interactions), C–H···O, H···H, and C–H···Cl contacts. sci-hub.seresearchgate.netresearchgate.net

Aromatic stacking is a significant contributor to the stability of co-crystals involving planar molecules like pyrazines and chloranilic acid. sci-hub.seresearchgate.net This interaction occurs between the electron-rich aromatic rings, helping to organize the molecules into well-defined stacks within the crystal. researchgate.net The distance between the stacked rings is a critical factor in the stability of these interactions. In the co-crystal of TMP and chloranilic acid, molecules are observed to stack along a crystallographic axis, with distances typical of van der Waals interactions. researchgate.netresearchgate.net

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these varied intermolecular interactions within a crystal. sci-hub.seresearchgate.net Such analyses on pyrazine derivative co-crystals have confirmed that while O-H···N bonds are the primary stabilizing force, aromatic stacking and other weaker contacts play a crucial role in the formation of the final three-dimensional supramolecular network. sci-hub.seresearchgate.net

Formation of Hydrogen-Bonded Networks (e.g., with chloranilic acid)

Polymorphism and Crystal Engineering of Pyrazine Derivatives

Polymorphism is the ability of a compound to exist in more than one crystalline form. mt.com These different forms, or polymorphs, can have distinct physical properties. Crystal engineering aims to control this phenomenon, predictably generating desired crystalline forms. uantwerpen.be

For pyrazine derivatives, crystal engineering can be used to design materials with specific characteristics. By introducing chemical modifications to the pyrazine core, such as adding methoxy (B1213986) or fluorine groups, it is possible to influence the intermolecular interactions and thus the resulting crystal packing. uantwerpen.be For example, studies on E,E-2,5-bis(2-phenylethenyl)pyrazine have shown that introducing methoxy groups can alter the preference for certain supramolecular synthons, thereby steering the system away from the polymorphism of the parent compound. uantwerpen.be Similarly, conformational changes in derivatives like 2,5-diamino-3,6-dicyanopyrazines can induce the formation of different polymorphs. researchgate.net

The choice of solvent and crystallization conditions, such as the level of supersaturation, are also critical factors. rsc.orgmt.com Different solvents can lead to the formation of different polymorphs or solvates (crystals containing solvent molecules). acs.org High supersaturation levels may favor the nucleation of a metastable polymorph, whereas lower supersaturation allows for the growth of the more thermodynamically stable form. mt.com

Mechanistic Understanding of Crystal Growth and Stability

Understanding the fundamental mechanisms of crystal formation is essential for controlling the outcome of a crystallization process. mt.com Crystal growth from a solution is driven by supersaturation, which is the state where the concentration of the solute exceeds its equilibrium solubility. mt.com

The process generally involves two key stages: nucleation, the initial formation of tiny crystalline aggregates, and growth, the subsequent orderly addition of molecules to the surfaces of these nuclei. mt.com

At low supersaturation , crystal growth tends to be faster than nucleation, resulting in fewer, larger crystals. mt.com

At high supersaturation , nucleation often dominates, leading to a larger number of smaller crystals. mt.com

The transformation from a less stable (metastable) polymorph to a more stable one is a common phenomenon, often mediated by the solvent. This process typically involves three steps: the dissolution of the metastable form, followed by the nucleation and growth of the stable form. mt.com Advanced analytical techniques, such as in-situ infrared spectroscopy and particle tracking, can monitor these transformations in real-time, providing valuable mechanistic insights. mt.com

The stability of the resulting crystals is also a key consideration. Thermal analysis techniques can evaluate the stability of co-crystals, which is often enhanced compared to the individual components. researchgate.net Mechanistic studies on the formation of coordination polymers involving pyrazine have also highlighted the influence of reaction conditions, such as heating or grinding (mechanochemistry), on which crystalline phase is produced. researchgate.net

Advanced Applications in Organic Synthesis and Material Science

Precursors for Complex Heterocyclic Systems

Halogenated pyrazines are key intermediates in organic synthesis, enabling the construction of more complex molecular architectures through reactions like palladium-catalyzed cross-coupling. This versatility allows chemists to introduce a wide range of functional groups, leading to the creation of novel compounds with significant biological or material properties.

The pyrazine (B50134) framework is a common feature in many biologically active compounds. rsc.org Its derivatives have been evaluated for a wide array of pharmacological and agricultural applications. The core structure is found in compounds developed as potential treatments for diseases like cancer and rheumatoid arthritis, often by inhibiting specific signaling pathways like the phosphoinositide 3-kinases (PI3Ks). rsc.orggoogle.com Furthermore, various pyrazine derivatives have been investigated for their potential as herbicides and fungicides, demonstrating their importance in agrochemistry. researchgate.net The synthesis of these complex bioactive molecules often relies on starting materials like dichloropyrazines, where the chlorine atoms act as handles for synthetic transformations. rsc.org For instance, the development of pyrido[2,3-b]pyrazines as potent inhibitors of cholinesterases, enzymes relevant to neurodegenerative diseases, highlights the modular approach to building bioactive systems on a pyrazine template. science.gov

The strategic use of chlorinated pyrazine intermediates is crucial in the total synthesis of complex natural products and their analogues. A notable example is in the synthesis of compounds related to mycelianamide, an antibiotic metabolite. In a synthetic route aimed at producing an isomer of degeranylmycelianamide, a key step involves the creation of a dichloropyrazine core. psu.edu

The synthesis begins with a protected cyclic dipeptide, which undergoes chlorination to form the aromatic pyrazine ring. Specifically, the acetylation of 3-(4-hydroxybenzyl)-6-methylpiperidine-2,5-dione followed by chlorination yields a dichloropyrazine derivative. psu.edu This intermediate is then subjected to oxidation to produce the corresponding di-N-oxide, a direct precursor to the target mycelianamide-related structure. psu.edu This process demonstrates how the 2,5-dichloro-3-methylpyrazine scaffold serves as a foundational element upon which the more complex functionalities of the natural product are built. psu.edu

Table 1: Key Intermediates in Mycelianamide-Related Synthesis This table is based on data from synthetic pathways described in the literature.

| Precursor Compound | Key Transformation | Resulting Intermediate |

| 3-(4-Acetoxybenzyl)-6-methylpiperazine-2,5-dione | Chlorination | 2,5-Dichloro-3-(4-acetoxybenzyl)-6-methylpyrazine |

| 2,5-Dichloro-3-(4-acetoxybenzyl)-6-methylpyrazine | Oxidation (with trifluoroperacetic acid) | 2,5-Dichloro-3-(4-acetoxybenzyl)-6-methylpyrazine 1,4-dioxide |

Synthesis of Bioactive Pyrazine Derivatives (general pyrazine applications)

Ligands and Catalysts in Transition Metal Chemistry

The pyrazine ring contains two nitrogen atoms in a 1,4-position, making its derivatives excellent ligands for coordinating with transition metals. scispace.com This coordination ability is fundamental to their application in catalysis and materials science. Pyrazine derivatives can act as bidentate or bridging ligands, forming stable complexes with a variety of metal ions, including ruthenium (Ru), platinum (Pt), manganese (Mn), and copper (Cu). scispace.combendola.comnih.gov

The electronic properties of the pyrazine ring, combined with the steric and electronic effects of its substituents, influence the geometry and stability of the resulting metal complexes. scispace.com These complexes are not merely structural curiosities; they often possess unique catalytic and biological properties. For example, ruthenium(III) complexes with pyrazine derivatives have been synthesized and studied for their potential as anticancer agents. scispace.com Similarly, platinum(II) and platinum(IV) complexes bearing pyrazine carboxamide ligands have been developed as potential alternatives to cisplatin, a widely used chemotherapy drug. bendola.com The ability of the pyrazine ligand to mediate metal-to-ligand charge-transfer transitions is also critical for applications in luminescent materials.

Table 2: Pyrazine Derivatives as Ligands in Transition Metal Chemistry This table summarizes findings on the coordination of various pyrazine derivatives with transition metals.

| Pyrazine Ligand Type | Transition Metal | Resulting Complex Application |

| 2,3-Bis(2-pyridyl)pyrazine (DPP) | Ruthenium (Ru) | Anticancer agents, luminescent materials. scispace.com |

| 2-Pyrazinecarboxamide | Platinum (Pt) | Potential antitumor drugs. bendola.com |

| N′-benzylidenepyrazine-2-carbohydrazonamide | Manganese (Mn), Iron (Fe), Cobalt (Co), Nickel (Ni) | Potential metal-based drugs with various biological activities. nih.gov |

| General Pyrazines | Palladium (Pd) | Catalysts for cross-coupling reactions (e.g., Stille, Suzuki). rsc.org |

Development of Novel Materials Based on Pyrazine Scaffolds

The unique electronic and structural characteristics of the pyrazine ring make it an attractive building block for the design of advanced functional materials. rsc.org Pyrazine is more electron-deficient than benzene, a property that is exploited in the development of materials for optoelectronics, porous frameworks, and specialty polymers. rsc.orgacs.org

Optoelectronic Materials : Pyrazine-based π-conjugated materials are of significant interest for their charge transfer properties, which are favorable for applications in organic solar cells (OSCs), light-emitting diodes, and field-effect transistors. rsc.org Low-cost polymer donors incorporating pyrazine units have been used to create OSCs with high power conversion efficiencies, demonstrating that simple chemical structures can lead to state-of-the-art performance. rsc.org The electron-accepting nature of the pyrazine core is also utilized in the design of sensitizer (B1316253) dyes for dye-sensitized solar cells (DSSCs). bohrium.com

Porous Materials : Pyrazine units have been incorporated into the structure of Covalent Organic Frameworks (COFs). acs.org These materials possess uniform, tunable channels and high stability, making them ideal for applications such as gas adsorption. Pyrazine-based COFs have demonstrated high efficacy in capturing iodine vapor and carbon dioxide. acs.org

Biobased Polymers : Researchers have developed novel biobased polyesters using diacid monomers derived from pyrazines, which can be sourced from nitrogen-rich biomass. acs.org These materials exhibit a range of thermal properties, with some being amorphous and others semi-crystalline. The incorporation of the pyrazine ring results in polymers with glass transition temperatures higher than purely aliphatic polyesters, showcasing a way to create new sustainable materials with tunable properties. acs.org

Table 3: Applications of Pyrazine-Based Materials This table provides an overview of the types of materials developed from pyrazine scaffolds and their primary applications.

| Material Type | Specific Example | Key Property | Application |

| π-Conjugated Polymers | PPz, PPz-T | Favorable charge transfer, strong pre-aggregation | Organic Solar Cells (OSCs). rsc.orgrsc.org |

| Dyes | TPP, TPPS, TPPF | Electron-accepting core, tunable electronic structure | Dye-Sensitized Solar Cells (DSSCs). bohrium.com |

| Covalent Organic Frameworks (COFs) | TFPPz–MPA–COF | High porosity, thermal and chemical stability | Iodine and Carbon Dioxide capture. acs.org |

| Biobased Polyesters | Polyesters from dimethylpyrazine dipropionic acid | Tunable thermal properties (amorphous or semi-crystalline) | Sustainable plastics and materials. acs.org |

Conclusion and Future Research Directions

Summary of Current Research Landscape for 2,5-Dichloro-3-methylpyrazine

The current research landscape for this compound positions it primarily as a valuable synthetic intermediate and a building block in organic chemistry. The pyrazine (B50134) core is a significant structural motif found in a wide array of natural products and synthetic compounds with diverse applications, including pharmaceuticals, agrochemicals, and materials science. researchgate.netresearchgate.net The specific substitution pattern of this compound, featuring two reactive chlorine atoms, makes it a versatile precursor for creating more complex, highly substituted pyrazine derivatives.

Research involving this compound and its close analogues often revolves around its synthesis and subsequent derivatization. For instance, studies have described the synthesis of related dichloropyrazines through methods like the chlorination of protected dioxopiperazines. psu.edu The presence of two halogen atoms allows for selective functionalization, often through metal-catalyzed cross-coupling reactions, enabling the introduction of various substituents onto the pyrazine ring. This reactivity is crucial for building molecular complexity and accessing novel chemical entities. While direct research focusing exclusively on this compound is not extensive, the broader context of pyrazine chemistry suggests its utility in generating libraries of compounds for screening in drug discovery and materials research. The pyrazine ring itself is a key component in many biologically active molecules, and the ability to modify it at specific positions using precursors like this compound is of significant interest. researchgate.net

Emerging Synthetic Strategies and Reaction Pathways

The synthesis of substituted pyrazines is an active area of research, with several emerging strategies that could be applied or adapted for the efficient production of this compound and its derivatives.

Novel Synthetic Routes: Modern synthetic chemistry is moving towards more efficient, one-pot, and environmentally friendly methodologies. For pyrazines, new methods are being developed beyond traditional condensation reactions. These include:

Rhodium-Catalyzed Reactions: An efficient route to trisubstituted pyrazines has been developed using the Rh-catalyzed reaction of 2H-azirines with N-sulfonyl-1,2,3-triazoles. researchgate.net This approach proceeds through the in-situ generation of dihydropyrazines and could potentially be adapted for chlorinated analogues.

Multi-Component Reactions: One-pot, four-component synthesis methods are being developed for highly functionalized dihydropyrazines from readily available starting materials like diamines and phenylglyoxal (B86788) monohydrates. researchgate.net Such strategies offer a streamlined, catalyst-free approach to complex heterocyclic systems. researchgate.net

Synthesis from α-Diketones: A methodology utilizing phosphine-supported ruthenium nanoparticles as catalysts has been developed for synthesizing pyrazines from α-diketones, highlighting a move towards novel catalytic systems. researchgate.net

Key Reaction Pathways: The two chlorine atoms on this compound are key to its synthetic utility, serving as leaving groups in various transformations.

Cross-Coupling Reactions: The compound is an ideal substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations. rsc.org These reactions allow for the selective formation of carbon-carbon and carbon-nitrogen bonds, enabling the introduction of aryl, alkyl, and amino groups at the 2- and 5-positions. rsc.org For example, a general method for derivatizing 3,5-dichloro-2(1H)-pyrazinones involves palladium-catalyzed N-arylation to introduce carbamates or ureas. rsc.org

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrazine ring facilitates SNAr reactions. The chlorine atoms can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates, to yield a wide range of functionalized pyrazines. rsc.org For instance, refluxing 2-chloro-3-isobutyl-6-methylpyrazine with sodium methoxide (B1231860) readily yields the corresponding 2-methoxy derivative. rsc.org

Advancements in Spectroscopic and Computational Methodologies

The structural elucidation and characterization of pyrazine derivatives like this compound benefit significantly from ongoing advancements in spectroscopic and computational techniques.

Spectroscopic Analysis: Standard techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry remain fundamental for characterization.